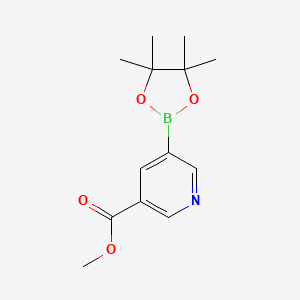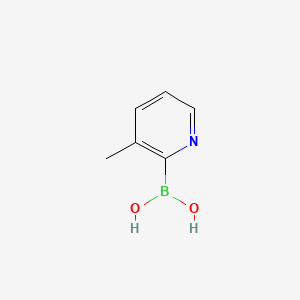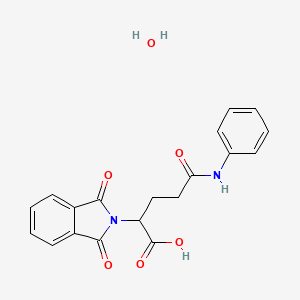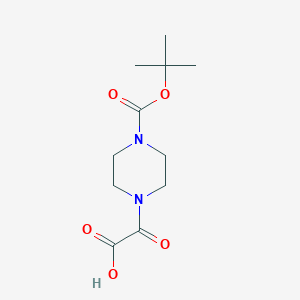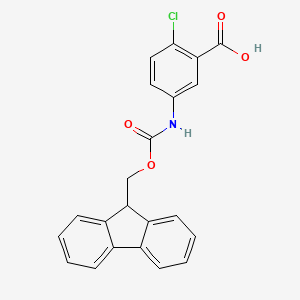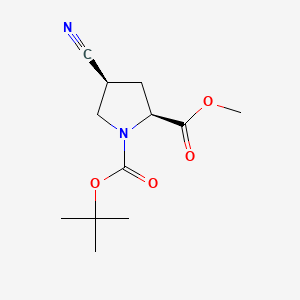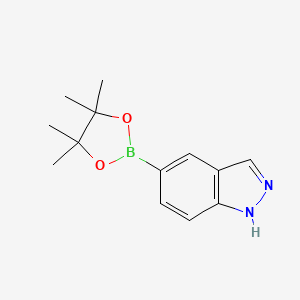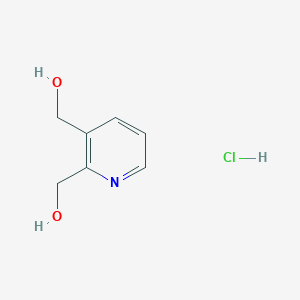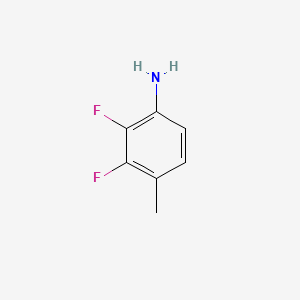
2,3-Difluoro-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzene ring with two fluorine atoms and one methyl group attached to it . The exact 3D structure is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 143.14 . It is a liquid at ambient temperature . The compound has a density of 1.11 . Other physical and chemical properties such as melting point, boiling point, and refractive index are not available in the search results.Wissenschaftliche Forschungsanwendungen
Regiocontrol in Synthesis
2,3-Difluoro-4-methylaniline plays a significant role in the regiocontrolled synthesis of various derivatives. For instance, its application in the synthesis of 4-methoxycarbonyl derivatives demonstrates the influence of fluorine in directing metallation over other amide substituents (Thornton & Jarman, 1990).
Spectral Analysis and Ab Initio Calculations
This compound is vital in spectral analysis and computational chemistry. Fourier transform infrared (FTIR) and FT-Raman spectral analysis, combined with ab initio calculations, are employed to study similar compounds, enhancing our understanding of molecular structures and vibrations (Arjunan & Mohan, 2008).
Biomarkers in Environmental Toxicology
In environmental toxicology, this compound is used in studies to identify novel biomarkers for xenobiotic toxicity. For example, its impact on Eisenia veneta (a species of earthworm) has provided insights into biochemical changes and potential biomarkers for environmental monitoring (Bundy et al., 2002).
Optical Determination in Organic Solvents
The compound's derivatives have applications in optical determination of water concentrations in organic solvents. Fluorescent acridinyl dyes derived from it are used for sensitive detection of water in various solvents, showcasing its importance in analytical chemistry (Citterio et al., 2001).
Synthesis and Characterization
This compound is crucial in the synthesis of various chemical compounds. For instance, its role in the synthesis of iodine-substituted aniline complexes highlights its utility in organic synthesis and compound modification (Xiao-yan, 2011).
Exploration of Non-Linear Optical Properties
This compound is also instrumental in the development of materials with non-linear optical properties. Through palladium-catalyzed synthesis, various derivatives have been explored for their structural features and reactivity, contributing to material science and optical applications (Rizwan et al., 2021).
Safety and Hazards
2,3-Difluoro-4-methylaniline is classified as a hazardous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It’s often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that aniline derivatives can interact with biological targets through hydrogen bonding, dipole interactions, and pi-stacking .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluoro-4-methylaniline . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Eigenschaften
IUPAC Name |
2,3-difluoro-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDHQYKNBZEFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590702 |
Source


|
| Record name | 2,3-Difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-79-3 |
Source


|
| Record name | 2,3-Difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
